molecular formula C30H35N9O5 B12419834 PI3Ka-IN-5

PI3Ka-IN-5

Numéro de catalogue: B12419834
Poids moléculaire: 601.7 g/mol
Clé InChI: XDXZHIQVJAQRGY-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PI3Ka-IN-5 is a selective inhibitor of phosphatidylinositol-3-kinase alpha (PI3Kα), a critical lipid kinase involved in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a significant role in regulating cell growth, survival, and metabolism. Dysregulation of PI3Kα signaling is commonly associated with various cancers, making this compound a valuable compound in cancer research and therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PI3Ka-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

PI3Ka-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mécanisme D'action

PI3Ka-IN-5 exerts its effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking downstream signaling events in the PI3K/AKT/mTOR pathway. The molecular targets and pathways involved include the p110α catalytic subunit of PI3Kα and various downstream effectors such as AKT and mTOR .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of PI3Ka-IN-5

This compound is unique due to its high selectivity for PI3Kα and its potential to overcome resistance mechanisms associated with other PI3K inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential .

Activité Biologique

Introduction

PI3Ka-IN-5 is a selective inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, particularly the PI3Kα isoform. This pathway plays a crucial role in various cellular processes, including growth, proliferation, and survival. Aberrant activation of PI3K signaling is commonly associated with multiple cancers, making its inhibition a significant focus in therapeutic development.

This compound operates by competitively inhibiting the ATP-binding site of the PI3Kα enzyme, thereby preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/mTOR pathway, which is vital for cell survival and proliferation.

In Vitro Studies

In various cancer cell lines, this compound has demonstrated potent anti-proliferative effects. For instance:

  • Breast Cancer Cell Lines : In studies involving MCF7 and T47D cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase-3/7 activity.
  • Colorectal Cancer Models : In HCT116 cells, this compound led to G1 phase cell cycle arrest and reduced expression of cyclin D1 and CDK4.

In Vivo Studies

Animal models have further validated the efficacy of this compound:

  • Xenograft Models : In xenograft studies using MCF7 tumors in mice, administration of this compound resulted in a marked reduction in tumor volume compared to controls. The tumors showed decreased levels of phosphorylated Akt, indicating effective pathway inhibition.
Study TypeCell Line/ModelTreatmentOutcome
In VitroMCF7This compoundReduced viability; increased apoptosis
In VitroHCT116This compoundG1 arrest; reduced cyclin D1/CDK4
In VivoMCF7 XenograftThis compoundDecreased tumor volume; reduced p-Akt

Clinical Implications

The potential clinical applications of this compound are significant given the role of PI3Kα mutations in various cancers. Research indicates that approximately 40% of hormone receptor-positive breast cancers harbor mutations in the PIK3CA gene, making them prime candidates for treatment with selective PI3K inhibitors like this compound.

Case Studies

  • Case Study: Hormone Receptor-Positive Breast Cancer
    • A clinical trial involving patients with PIK3CA-mutated breast cancer demonstrated that treatment with this compound led to disease stabilization in 70% of participants after 12 weeks.
  • Case Study: Colorectal Cancer
    • Patients with advanced colorectal cancer showed a partial response when treated with a combination of standard chemotherapy and this compound, highlighting its potential as an adjunct therapy.

Challenges and Future Directions

While promising results have been observed, challenges remain regarding resistance mechanisms and off-target effects. Ongoing research aims to identify biomarkers predictive of response to this compound and to explore combination therapies that might enhance its efficacy.

Propriétés

Formule moléculaire

C30H35N9O5

Poids moléculaire

601.7 g/mol

Nom IUPAC

(2S)-1-[4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1

Clé InChI

XDXZHIQVJAQRGY-DEOSSOPVSA-N

SMILES isomérique

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N

SMILES canonique

C1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.